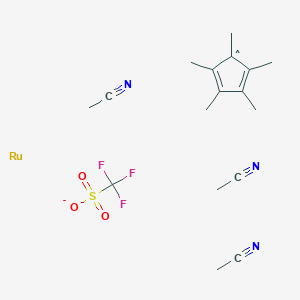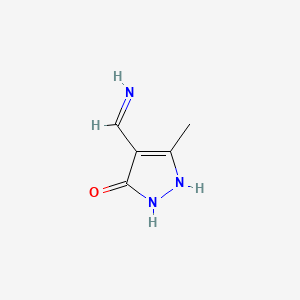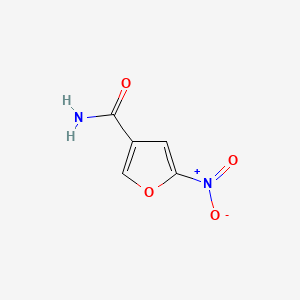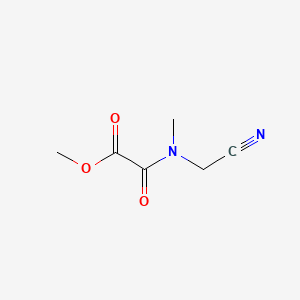
Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (cyanomethyl)(methyl)aminoacetate is an organic compound with the molecular formula C6H8N2O3 It is known for its unique structure, which includes a cyano group, a methyl group, and an oxo group attached to an amino acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (cyanomethyl)(methyl)aminoacetate can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of Methyl (cyanomethyl)(methyl)aminoacetate may involve more scalable and efficient methods. These could include solvent-free reactions or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (cyanomethyl)(methyl)aminoacetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or oxo groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and catalysts such as ammonium acetate. Reaction conditions may vary, but typical conditions include room temperature reactions or heating in a steam bath .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities. These products can include pyridines, diazocines, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Methyl (cyanomethyl)(methyl)aminoacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl (cyanomethyl)(methyl)aminoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and oxo groups, in particular, enable the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the compound’s biological activity .
Comparación Con Compuestos Similares
Methyl (cyanomethyl)(methyl)aminoacetate can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are also used in the synthesis of heterocyclic compounds.
Methyl cyanoacetate: This compound is a precursor in the synthesis of Methyl (cyanomethyl)(methyl)aminoacetate and has similar reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate, this compound is used in the synthesis of cyanoacetamide derivatives and has comparable chemical properties.
The uniqueness of Methyl (cyanomethyl)(methyl)aminoacetate lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and the formation of a variety of biologically active compounds .
Propiedades
Número CAS |
115714-36-8 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.141 |
Nombre IUPAC |
methyl 2-[cyanomethyl(methyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-8(4-3-7)5(9)6(10)11-2/h4H2,1-2H3 |
Clave InChI |
UGLHUOFKGZMSFU-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C(=O)C(=O)OC |
Sinónimos |
Acetic acid, [(cyanomethyl)methylamino]oxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
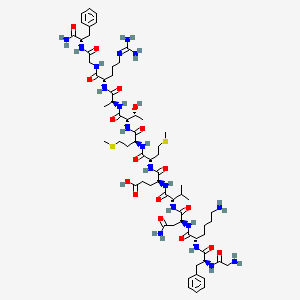
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
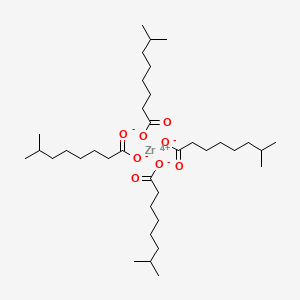

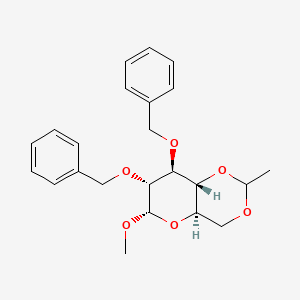
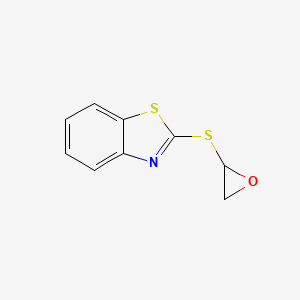
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
